An In-depth Technical Guide on the Core Chemical Properties of Naphthionic Acid
An In-depth Technical Guide on the Core Chemical Properties of Naphthionic Acid
For Researchers, Scientists, and Drug Development Professionals
I. Introduction to Naphthionic Acid
Naphthionic acid, a prominent member of the aminonaphthalenesulfonic acid family, is a synthetic organic compound of significant interest in various chemical and pharmaceutical applications. As a derivative of naphthalene (B1677914), it possesses a bicyclic aromatic core functionalized with both an amino and a sulfonic acid group.[1] This bifunctionality imparts unique chemical characteristics that are pivotal to its utility, most notably as a key intermediate in the synthesis of various azo dyes.[2] This guide provides a comprehensive overview of the fundamental chemical properties of naphthionic acid, detailed experimental protocols for their determination, and a visualization of its application in dye synthesis.
A. Overview and IUPAC Name
The systematic and preferred IUPAC name for naphthionic acid is 4-aminonaphthalene-1-sulfonic acid .[2]
B. Synonyms
Naphthionic acid is also known by several other names in the literature and commercial contexts, including:
C. Chemical Structure
The chemical structure of naphthionic acid consists of a naphthalene ring system substituted with an amino group at the 4-position and a sulfonic acid group at the 1-position.
D. Key Identifiers
For unambiguous identification, the following identifiers are crucial:
| Identifier | Value |
| CAS Number | 84-86-6[2] |
| Molecular Formula | C₁₀H₉NO₃S[4] |
| Molecular Weight | 223.25 g/mol [4] |
| InChI Key | NRZRRZAVMCAKEP-UHFFFAOYSA-N[3] |
II. Physicochemical Properties
The physical and chemical properties of naphthionic acid are dictated by its molecular structure, particularly the presence of the aromatic rings and the acidic and basic functional groups.
A. General Characteristics
Naphthionic acid typically presents as a white to slightly grayish or beige crystalline powder.[2][4] Its salt solutions are known to exhibit a strong blue fluorescence.
B. Tabulated Quantitative Data
The core quantitative properties of naphthionic acid are summarized in the tables below for ease of reference and comparison.
i. Molecular and Physical Properties
| Property | Value | Reference(s) |
| Melting Point | ≥300 °C (decomposes) | [4] |
| Boiling Point | 220°C (rough estimate) | [4] |
| Density | 1.67 g/cm³ | [4] |
ii. Solubility Data
| Solvent | Solubility | Reference(s) |
| Water | 309.9 mg/L (at 20 °C) | [4] |
| Dichloromethane | Sparingly soluble | [4] |
| Aqueous Base | Soluble | [4] |
The solubility of naphthionic acid is pH-dependent; it is more soluble in alkaline solutions due to the formation of the sulfonate salt.[5]
iii. Acidity
| Property | Value | Reference(s) |
| pKa | 2.81 (at 25 °C) | [4] |
C. Spectral Properties
Spectroscopic data is fundamental for the structural elucidation and quality control of naphthionic acid.
i. UV-Vis Spectroscopy
ii. Infrared (IR) Spectroscopy
The IR spectrum of naphthionic acid provides valuable information about its functional groups. Key expected absorption bands include:
-
O-H stretch (sulfonic acid): Broad band around 3000 cm⁻¹
-
N-H stretch (amine): Peaks in the region of 3300-3500 cm⁻¹
-
S=O stretch (sulfonic acid): Strong absorptions around 1200 cm⁻¹ and 1040 cm⁻¹
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region
iii. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of naphthionic acid. Although detailed spectral assignments are not widely published, the expected chemical shift regions are:
-
¹H NMR: Aromatic protons would appear in the downfield region (typically 7.0-9.0 ppm). The amine protons would likely be a broad singlet, and its chemical shift would be solvent-dependent.
-
¹³C NMR: The aromatic carbons would resonate in the range of 110-150 ppm.
III. Experimental Protocols
This section outlines the methodologies for determining the key physicochemical properties of naphthionic acid, based on standard laboratory procedures and OECD guidelines.
A. Determination of Melting Point (OECD 102)
The melting point of naphthionic acid, which is above 300 °C with decomposition, can be determined using the capillary method with a suitable high-temperature apparatus.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes, thermometer.
-
Procedure:
-
A small amount of finely powdered, dry naphthionic acid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
-
The sample is heated at a steady rate (e.g., 10-20 °C/min) to determine an approximate melting range.
-
The determination is repeated with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/min.
-
The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range. Given that naphthionic acid decomposes, the temperature of decomposition should be noted.
-
B. Determination of Aqueous Solubility
The shake-flask method is a common procedure for determining the water solubility of a substance.
-
Apparatus: Shaking apparatus (e.g., wrist-action shaker or magnetic stirrer), constant temperature bath, centrifuge, analytical balance, flasks.
-
Procedure:
-
An excess amount of naphthionic acid is added to a known volume of deionized water in a flask.
-
The flask is agitated in a constant temperature bath (e.g., 20 °C) until equilibrium is reached (typically 24-48 hours).
-
The solution is then centrifuged to separate the undissolved solid.
-
The concentration of naphthionic acid in the clear aqueous phase is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
C. Determination of pKa (OECD 112)
The pKa of naphthionic acid can be determined by potentiometric titration.
-
Apparatus: pH meter with a combination electrode, burette, stirrer, beaker, standard volumetric flasks.
-
Reagents: Naphthionic acid, standardized sodium hydroxide (B78521) solution (e.g., 0.1 M), standardized hydrochloric acid solution (e.g., 0.1 M), deionized water.
-
Procedure:
-
A known amount of naphthionic acid is dissolved in a known volume of deionized water.
-
The solution is titrated with a standardized solution of sodium hydroxide.
-
The pH of the solution is measured and recorded after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted.
-
The pKa is determined from the pH at the half-equivalence point.
-
D. UV-Visible Spectroscopy
-
Apparatus: UV-Visible spectrophotometer, matched quartz cuvettes (1 cm path length), volumetric flasks, analytical balance.
-
Solvent: A suitable solvent that does not absorb in the region of interest (e.g., ethanol (B145695), deionized water).
-
Procedure:
-
A stock solution of naphthionic acid of known concentration is prepared in the chosen solvent.
-
A series of standard solutions are prepared by diluting the stock solution.
-
The spectrophotometer is zeroed using a blank (the pure solvent).
-
The absorbance of each standard solution is measured over a specific wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
A calibration curve of absorbance versus concentration can be plotted to determine the molar absorptivity (ε).
-
E. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Apparatus: FTIR spectrometer with a suitable sampling accessory (e.g., ATR or KBr press).
-
Procedure (using KBr pellet):
-
A small amount of naphthionic acid (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
The KBr pellet is placed in the sample holder of the FTIR spectrometer.
-
The IR spectrum is recorded over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
F. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Apparatus: NMR spectrometer.
-
Solvent: A suitable deuterated solvent in which naphthionic acid is soluble (e.g., DMSO-d₆, D₂O with a base).
-
Procedure:
-
A small amount of naphthionic acid is dissolved in the deuterated solvent.
-
The solution is transferred to an NMR tube.
-
The ¹H and ¹³C NMR spectra are acquired according to the instrument's standard operating procedures.
-
IV. Chemical Reactivity and Applications
The most characteristic reaction of naphthionic acid is its involvement in the synthesis of azo dyes. The amino group on the naphthalene ring can be diazotized and then coupled with another aromatic compound to form a highly colored azo compound.
A. Diazotization and Azo Coupling: Synthesis of Congo Red
A classic example of the utility of naphthionic acid is in the synthesis of the dye Congo Red. In this process, benzidine (B372746) is first bis-diazotized and then coupled with two equivalents of naphthionic acid.
B. Experimental Workflow for Congo Red Synthesis
The following diagram illustrates the logical workflow for the synthesis of Congo Red, starting from the diazotization of benzidine and its subsequent coupling with naphthionic acid.
Caption: Logical workflow for the synthesis of Congo Red.
V. Conclusion
Naphthionic acid is a versatile chemical intermediate with a well-defined set of fundamental properties. Its unique structure, combining an aromatic system with both acidic and basic functional groups, governs its solubility, reactivity, and spectral characteristics. The methodologies outlined in this guide provide a framework for the accurate and reliable determination of its core properties, which is essential for its application in research, development, and industrial processes, particularly in the synthesis of azo dyes. Further research to fully characterize its spectral properties in various solvents would be beneficial for the scientific community.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Naphthionic acid - Wikipedia [en.wikipedia.org]
- 3. 4-Amino-1-naphthalenesulfonic acid | C10H9NO3S | CID 6790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. benchchem.com [benchchem.com]
